molecular formula C25H21FN2O4S B2683317 2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide CAS No. 866808-70-0

2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide

Cat. No. B2683317
CAS RN: 866808-70-0
M. Wt: 464.51
InChI Key: YFLKMEKFVPESAQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a sulfonyl group, a quinolinone group, and an acetamide group .


Molecular Structure Analysis

The molecular formula of a similar compound is C25H21FN2O4S, with an average mass of 464.509 Da . The structure likely includes a quinolinone core, with various substituents attached at different positions .


Chemical Reactions Analysis

Again, without specific studies or literature, it’s hard to provide a detailed analysis of the chemical reactions this compound might undergo .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, functional groups, and overall charge would all influence its properties .

Scientific Research Applications

Anticancer Activity

Sulfonamide derivatives, including structures related to the compound , have been synthesized and evaluated for their anticancer activity. Studies have shown that certain derivatives exhibit potent cytotoxic activity against breast and colon cancer cell lines. For example, one study highlighted a sulfonamide derivative that demonstrated significant potency against breast cancer cells, comparing favorably with the reference drug 5-fluorouracil (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).

Fluorination Techniques

Fluorination of chloro-formylquinolines, including methods relevant to the synthesis of the compound , has been explored using various techniques. Microwave irradiation, in particular, has shown to reduce reaction times and improve yields, highlighting the importance of fluorine in enhancing the lipid solubility and biological activity of organic compounds (Kidwai, Sapra, & Bhushan, 1999).

Structural and Fluorescent Properties

The structural aspects of amide-containing isoquinoline derivatives have been studied, revealing their ability to form gels and crystalline salts with mineral acids. These compounds, including variants of the molecule , exhibit strong fluorescence emission at lower wavelengths when forming host–guest complexes, suggesting potential applications in fluorescence-based sensors and imaging technologies (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Medicinal Chemistry

The synthesis of derivatives and reactions of quinolone compounds, including the addition of mercapto groups and formation of nucleoside analogues, has been explored. These studies contribute to the development of novel compounds with potential therapeutic applications, demonstrating the versatility and chemical reactivity of the quinolone scaffold (Al-Masoudi, 2003).

Electrophoretic and Biocompatible Polymers

Research into electrophoretic and biocompatible polymers initiated by perfluoroalkanesulfoneimides has been conducted, with applications in bioactive glass coating and hybridization for biomedical uses. This highlights the potential of sulfonyl and fluorophenyl containing compounds in the development of advanced materials for medical applications (Hayashi & Takasu, 2015).

Safety And Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve detailed synthesis and characterization studies, investigation of its potential biological activity, and exploration of its possible applications .

properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4S/c1-16-7-12-22-20(13-16)25(30)23(33(31,32)19-10-8-18(26)9-11-19)14-28(22)15-24(29)27-21-6-4-3-5-17(21)2/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLKMEKFVPESAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide

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